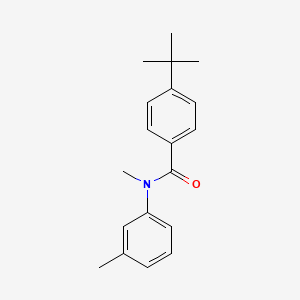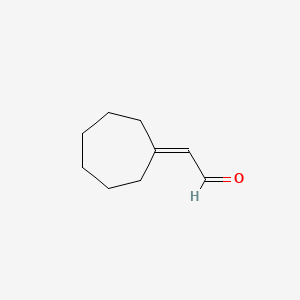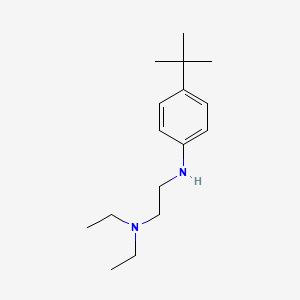
Benzamide, 4-(1,1-dimethylethyl)-N-methyl-N-(3-methylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, 4-(1,1-dimethylethyl)-N-methyl-N-(3-methylphenyl)- is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core substituted with a tert-butyl group at the 4-position, a methyl group at the nitrogen atom, and a 3-methylphenyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-(1,1-dimethylethyl)-N-methyl-N-(3-methylphenyl)- typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoyl chloride with an amine in the presence of a base such as triethylamine.
Substitution Reactions: The tert-butyl group can be introduced at the 4-position of the benzamide core through a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.
N-Methylation: The methyl group can be introduced at the nitrogen atom through a methylation reaction using methyl iodide and a base such as potassium carbonate.
Introduction of the 3-Methylphenyl Group: The 3-methylphenyl group can be introduced through a nucleophilic substitution reaction using 3-methylphenyl bromide and a suitable base.
Industrial Production Methods
Industrial production of Benzamide, 4-(1,1-dimethylethyl)-N-methyl-N-(3-methylphenyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can convert the benzamide group to a benzylamine group.
Substitution: The compound can undergo various substitution reactions, such as nucleophilic substitution at the benzamide nitrogen or electrophilic substitution at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides, acyl halides, and bases such as sodium hydride or potassium carbonate are used.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Benzylamine derivatives.
Substitution: Various substituted benzamides and benzylamines.
Wissenschaftliche Forschungsanwendungen
Benzamide, 4-(1,1-dimethylethyl)-N-methyl-N-(3-methylphenyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Benzamide, 4-(1,1-dimethylethyl)-N-methyl-N-(3-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzamide: The parent compound without the tert-butyl, methyl, and 3-methylphenyl substitutions.
N-Methylbenzamide: Benzamide with a methyl group at the nitrogen atom.
4-tert-Butylbenzamide: Benzamide with a tert-butyl group at the 4-position.
Uniqueness
Benzamide, 4-(1,1-dimethylethyl)-N-methyl-N-(3-methylphenyl)- is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the tert-butyl group enhances its steric hindrance, while the 3-methylphenyl group can influence its electronic properties and reactivity.
Eigenschaften
| 76277-08-2 | |
Molekularformel |
C19H23NO |
Molekulargewicht |
281.4 g/mol |
IUPAC-Name |
4-tert-butyl-N-methyl-N-(3-methylphenyl)benzamide |
InChI |
InChI=1S/C19H23NO/c1-14-7-6-8-17(13-14)20(5)18(21)15-9-11-16(12-10-15)19(2,3)4/h6-13H,1-5H3 |
InChI-Schlüssel |
LFSPJZYGTBRPEH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)N(C)C(=O)C2=CC=C(C=C2)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-Heptylbicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14440029.png)
